4-(2-Phenoxyethyl)morpholine

Overview

Description

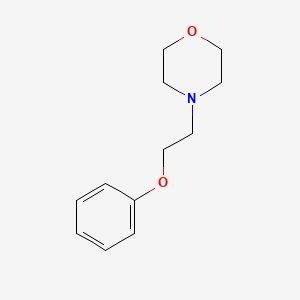

4-(2-Phenoxyethyl)morpholine is an organic compound with the molecular formula C₁₂H₁₇NO₂. It is a derivative of morpholine, where the morpholine ring is substituted with a 2-phenoxyethyl group.

Mechanism of Action

Target of Action

4-(2-Phenoxyethyl)morpholine primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission . The compound also exhibits high anticholinergic and H3 inverse agonistic activities .

Biochemical Pathways

It is known that the compound’s inhibition of ache and bche can impact various neurological pathways, particularly those involved in memory and cognition

Pharmacokinetics

The compound’s potent inhibitory activity against ache suggests that it may have good bioavailability .

Result of Action

The inhibition of AChE and BChE by this compound results in increased acetylcholine levels, which can enhance cholinergic transmission and potentially improve memory and cognition . This makes the compound a potential candidate for the treatment of conditions like Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenoxyethyl)morpholine typically involves the reaction of morpholine with 2-phenoxyethanol. One common method is as follows:

Starting Materials: Morpholine and 2-phenoxyethanol.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the morpholine, making it more nucleophilic.

Procedure: The deprotonated morpholine reacts with 2-phenoxyethanol under reflux conditions, typically in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenoxyethyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as carbonyls.

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.

Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where halogens or other nucleophiles replace the phenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

Oxidation: Formation of carbonyl-containing compounds.

Reduction: Saturated derivatives of the original compound.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Phenoxyethyl)morpholine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

4-(2-Phenoxyethyl)piperidine: Similar in structure but with a piperidine ring instead of a morpholine ring.

2-Phenoxyethylamine: Lacks the morpholine ring, consisting of a phenoxyethyl group attached to an amine.

Uniqueness

4-(2-Phenoxyethyl)morpholine is unique due to its morpholine ring, which imparts different physicochemical properties compared to its analogs. The presence of both oxygen and nitrogen in the ring structure allows for diverse interactions with biological targets, making it a valuable scaffold in drug design .

Biological Activity

4-(2-Phenoxyethyl)morpholine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a morpholine ring substituted with a phenoxyethyl group. The presence of the phenoxy moiety is significant as it enhances the compound's interaction with biological targets, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Properties : Investigations into its anticancer effects have shown promise, particularly in inhibiting cancer cell proliferation.

- Cholinesterase Inhibition : It has been studied for its potential to inhibit acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease.

Antimicrobial Activity

A study evaluated various morpholine derivatives, including this compound, for their antimicrobial efficacy against different pathogens. The results indicated that this compound exhibited notable activity against specific bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Anticancer Activity

Research has demonstrated that this compound can induce apoptosis in cancer cells. A particular study reported that compounds with similar structures showed IC50 values ranging from 0.5 to 71.7 µM against various cancer cell lines. The structure-activity relationship (SAR) highlighted that modifications to the morpholine ring significantly influenced the anticancer activity .

Cholinesterase Inhibition

The inhibitory effects on AChE were assessed using electric eel AChE as a model. The compound was found to inhibit AChE with varying potency, with some analogs showing IC50 values as low as 2.5 µM. This suggests that this compound could be a viable candidate for Alzheimer's disease therapy by enhancing cholinergic function .

Case Study 1: Antimicrobial Efficacy

In vitro tests revealed that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Proliferation Inhibition

A series of experiments conducted on breast and ovarian cancer cell lines showed that this compound effectively reduced cell viability in a dose-dependent manner. The most potent derivative exhibited an IC50 value of approximately 0.29 µM against ovarian cancer cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cellular Signaling Pathways : It appears to modulate key signaling pathways involved in apoptosis and cell cycle regulation.

- Enzyme Interaction : By inhibiting AChE, it may enhance acetylcholine levels in synapses, which is crucial for cognitive function.

Properties

IUPAC Name |

4-(2-phenoxyethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h1-5H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMDXNDAQKLGBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.